2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine
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Overview
Description
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and an ethanamine substituent at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of a one-pot cyclocondensation reaction without the need for metal catalysts or highly sensitive Lewis acids . The reaction conditions often include heating the reactants in a suitable solvent, such as acetonitrile, to facilitate the formation of the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method allows for rapid heating and uniform energy distribution, which can significantly reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular iodine or gold catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation.
Reduction: Sodium borohydride in a suitable solvent, such as ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Formation of 1,2-diones from the oxidation of terminal alkynes.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and other therapeutic applications.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.
3-Bromoimidazo[1,5-a]pyridine: Contains a bromine atom at the 3-position.
2-(2-Aminophenyl)imidazo[1,5-a]pyridine: Features an amino group at the 2-position.
Uniqueness
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine substituent allows for further functionalization, making it a versatile scaffold for various applications.
Biological Activity
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine, with the chemical formula C15H15N3 and CAS number 1017364-90-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N3
- Molecular Weight : 237.30 g/mol
- CAS Number : 1017364-90-7
Biological Activity Overview
The biological activities of this compound are primarily evaluated through its interactions with various biological targets. Preliminary studies suggest potential applications in treating neurological disorders and certain types of cancer.
Research indicates that this compound may interact with neurotransmitter systems and exhibit effects on cell proliferation. The following sections detail specific activities observed in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,5-a]pyridine derivatives, including this compound.
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Neuropharmacological Activity
The imidazopyridine scaffold has been associated with modulation of GABAergic systems, which are crucial in neurological function.
Neurotransmitter Interaction
Studies have shown that derivatives can enhance GABA receptor activity, suggesting potential use as anxiolytics or neuroprotective agents .
Antimicrobial Activity
While less explored, the antimicrobial properties of related compounds suggest that this compound may also exhibit antibacterial effects.
In Vitro Antibacterial Studies
Preliminary data indicate that certain derivatives within this class can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .
Summary Table of Biological Activities
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine |
InChI |
InChI=1S/C15H15N3/c16-10-9-13-14-8-4-5-11-18(14)15(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10,16H2 |
InChI Key |
PWTYSHQJKMAVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCN |
Origin of Product |
United States |
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